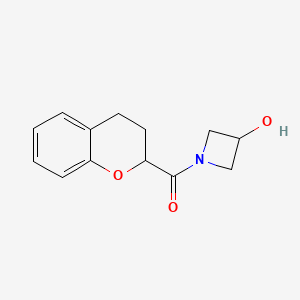![molecular formula C19H24N4O2 B6432158 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2177366-37-7](/img/structure/B6432158.png)
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one, also known as 3-PPPA, is a synthetic organic compound that has been studied for its applications in scientific research. It is a member of the propylphenylpyrazinone class of compounds, which are commonly used as precursors for the synthesis of other compounds. 3-PPPA has been investigated for its possible use in the synthesis of drugs, as well as its potential to be used as a drug itself.
科学研究应用
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one has been studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of other compounds, such as 4-aminopyridine, 4-bromopropiophenone, and 4-propoxy-3-phenylpyrazinone. Additionally, this compound has been used in the synthesis of several drugs, including the anticonvulsant drug, topiramate, and the anti-inflammatory drug, ibuprofen.
作用机制
The exact mechanism of action of 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme, cyclooxygenase, which is involved in the production of pro-inflammatory compounds, such as prostaglandins. Additionally, this compound has been shown to inhibit the enzyme, adenosine deaminase, which is involved in the metabolism of adenosine, a nucleoside involved in the regulation of several cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, as well as reduce the production of pro-inflammatory compounds, such as prostaglandins. Additionally, this compound has been shown to have anti-convulsant effects and to reduce the activity of the enzyme, adenosine deaminase.
实验室实验的优点和局限性
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used as a precursor for the synthesis of other compounds. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds. However, this compound is not approved for use as a drug and should only be used in laboratory experiments.
未来方向
There are several potential future directions for the use of 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one in scientific research. One potential direction is to further investigate its potential as a drug, as well as its potential applications in the synthesis of other drugs. Additionally, further research could be done to investigate its mechanism of action and the biochemical and physiological effects it has on cells and tissues. Finally, this compound could be investigated for its potential uses in other areas of scientific research, such as in the synthesis of organic compounds or in the study of molecular biology.
合成方法
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one can be synthesized by a variety of methods. One method involves the reaction of 4-bromopropiophenone with 4-aminopyridine in the presence of sodium hydroxide and sodium bicarbonate to form the intermediate, 4-propoxy-3-phenylpyrazinone. This intermediate is then reacted with hydrazine hydrate to form this compound. Additionally, this compound can be synthesized from 4-propoxy-3-phenylpyrazinone and ethyl chloroformate in the presence of triethylamine.
属性
IUPAC Name |
3-(4-propoxyphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-11-25-17-6-3-15(4-7-17)5-8-19(24)23-13-16(14-23)22-18-12-20-9-10-21-18/h3-4,6-7,9-10,12,16H,2,5,8,11,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVBBEAGOOLHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-1-[(thiophen-3-yl)methyl]piperidine](/img/structure/B6432076.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B6432089.png)
![1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6432108.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B6432115.png)
![2-(naphthalen-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432123.png)
![8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432125.png)
![8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432131.png)
![N-(2,6-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6432149.png)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6432171.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6432178.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide](/img/structure/B6432183.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6432193.png)